N'-Benzylidene-3-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide
Description
N'-Benzylidene-3-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide (CAS: 634896-13-2) is a pyrazole-carbohydrazide derivative characterized by a benzylidene hydrazide moiety linked to a pyrazole core. The structure features a 4-chlorobenzyloxy group at the para position of the phenyl ring and an (E)-configured benzylidene substituent (Figure 1). This compound is synthesized via condensation reactions involving hydrazide intermediates, often under reflux conditions with catalysts like anhydrous potassium carbonate (e.g., similar to ).
Properties
CAS No. |
634896-13-2 |
|---|---|
Molecular Formula |
C24H19ClN4O2 |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-3-[4-[(4-chlorophenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H19ClN4O2/c25-20-10-6-18(7-11-20)16-31-21-12-8-19(9-13-21)22-14-23(28-27-22)24(30)29-26-15-17-4-2-1-3-5-17/h1-15H,16H2,(H,27,28)(H,29,30)/b26-15+ |
InChI Key |
CGIULKVTZDYUOW-CVKSISIWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzylidene-3-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone or β-keto ester.
Introduction of the Benzylidene Group: The pyrazole derivative is then reacted with benzaldehyde under basic conditions to introduce the benzylidene group.
Etherification: The final step involves the etherification of the phenyl ring with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-Benzylidene-3-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl ether moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N'-Benzylidene-3-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, derivatives of pyrazole have shown promising results in inhibiting the growth of MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) cell lines with notable GI50 and TGI values .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and enzymes, which suggests a potential application in treating inflammatory diseases .
Antimicrobial Activity
Studies have demonstrated that pyrazole-based compounds possess antimicrobial properties. For instance, certain derivatives have been effective against a range of pathogenic fungi, showcasing their potential as antifungal agents . The mechanism often involves disruption of fungal cell wall synthesis or inhibition of enzymatic activity critical for fungal growth.
Synthesis and Characterization
The synthesis of N'-Benzylidene-3-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between appropriate hydrazones and substituted aromatic aldehydes. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives. Variations in substituents on the pyrazole ring can significantly influence biological activity. For example, modifications to the benzylidene moiety can enhance anticancer activity by improving binding affinity to target proteins involved in cancer progression .
Case Study: Anticancer Activity
In a study focused on anticancer activity, a series of pyrazole derivatives were synthesized and screened against various cancer cell lines. The results indicated that compounds similar to N'-Benzylidene-3-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide exhibited IC50 values in the micromolar range, demonstrating significant potential for further development as anticancer agents .
Case Study: Antimicrobial Efficacy
Another research effort evaluated the antimicrobial properties of pyrazole derivatives against several bacterial strains and fungi. The findings revealed that certain compounds displayed potent activity, suggesting their viability as new antimicrobial agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N’-Benzylidene-3-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole-carbohydrazide derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with its analogs, focusing on structural variations, physicochemical properties, and inferred functional implications.
Structural Variations and Substituent Effects
Table 1: Key Structural Analogs and Their Modifications
Physicochemical and Spectroscopic Properties
- Lipophilicity : The 4-chlorobenzyloxy group in the target compound increases lipophilicity compared to analogs with polar substituents (e.g., hydroxy or methoxy groups). This property is critical for cell membrane penetration in drug design.
- Crystallinity : Single-crystal X-ray studies of analogs (e.g., ) reveal planar pyrazole-carbohydrazide backbones stabilized by intramolecular hydrogen bonds. The target compound’s (E)-benzylidene configuration likely contributes to similar rigidity.
- Spectroscopic Confirmation : NMR data (e.g., ) for analogs highlight distinct shifts for chloro, hydroxy, and fluorinated substituents. For example, the 4-chloro group in the target compound would produce a deshielded aromatic proton signal near δ 7.4–7.6 ppm in ¹H NMR.
Key Research Findings and Gaps
Substituent Position Matters : Para-substituted chlorobenzyloxy groups (target compound) generally enhance stability compared to ortho or meta isomers ().
Hydrogen Bonding vs. Lipophilicity : Hydroxybenzylidene analogs () trade lipophilicity for solubility, which may limit bioavailability despite improved target binding.
Need for Activity Data: No evidence directly links the target compound to specific biological activities. Future studies should prioritize assays for antimicrobial, anticancer, or anti-inflammatory effects.
Biological Activity
N'-Benzylidene-3-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide, a compound with the molecular formula CHClNO, has garnered attention in recent years due to its potential biological activities. This article summarizes its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the chlorobenzyl group and the hydrazide moiety contributes to its potential as a therapeutic agent.
Antitumor Activity
Recent studies have highlighted the compound's promising antitumor properties. For instance, research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines:
- MCF7 (breast cancer) : IC values around 3.79 µM demonstrate strong efficacy.
- NCI-H460 (lung cancer) : Compounds related to this structure showed IC values of 42.30 µM, indicating moderate activity against lung cancer cells .
Table 1 summarizes the cytotoxic effects of various pyrazole derivatives:
| Compound Name | Cell Line | IC (µM) |
|---|---|---|
| N'-Benzylidene derivative | MCF7 | 3.79 |
| N'-Benzylidene derivative | NCI-H460 | 42.30 |
| Related pyrazole derivative | Hep-2 | 3.25 |
| Related pyrazole derivative | P815 | 17.82 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that certain pyrazole derivatives can inhibit the growth of various pathogens:
- Antifungal Activity : Some synthesized pyrazole carboxamides displayed notable antifungal activity against several fungal strains, suggesting that this compound could be effective in treating fungal infections .
- Antibacterial Activity : Pyrazole derivatives have been reported to disrupt bacterial cell membranes, leading to cell lysis and death, which highlights their potential as antimicrobial agents .
The mechanism underlying the biological activity of N'-Benzylidene-3-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide involves several pathways:
- Inhibition of Enzymatic Activity : Pyrazole derivatives often inhibit key enzymes involved in tumor growth and inflammation.
- Induction of Apoptosis : The compound has been shown to induce apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Certain studies suggest that these compounds can cause cell cycle arrest at specific phases, thereby inhibiting proliferation.
Case Studies and Research Findings
Several case studies have reported on the efficacy of this compound and its derivatives:
- A study conducted on a series of pyrazole derivatives indicated that modifications in the structure could enhance antitumor efficacy significantly. For example, compounds with specific substitutions showed improved activity against BRAF(V600E), a common mutation in melanoma .
- Another research effort focused on the synthesis and testing of pyrazole carboxamide derivatives against phytopathogenic fungi, where some compounds exhibited higher antifungal activity than established drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
